molecular formula C6H10N2O B1648321 (1-ethyl-1H-pyrazol-5-yl)methanol CAS No. 1007488-29-0

(1-ethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1648321
CAS No.: 1007488-29-0
M. Wt: 126.16 g/mol
InChI Key: XGSHTTWILBTVCJ-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methanol: is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a pyrazole derivative, which is a class of organic compounds known for their diverse pharmacological properties . This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde using sodium borohydride in methanol . The reaction is carried out at 0°C and stirred for 2.5 hours at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or acids.

    Reduction: Further reduction to corresponding alcohols or hydrocarbons.

    Substitution: Reactions with halogens or other substituents to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include or .

    Reduction: Sodium borohydride or are typically used.

    Substitution: Halogenation can be achieved using or under controlled conditions.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various halogenated pyrazole derivatives.

Mechanism of Action

The exact mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (2-ethylpyrazol-3-yl)methanol
  • 1H-Pyrazole-5-methanol, 1-ethyl-

Comparison: (1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(2-ethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSHTTWILBTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of sodium borohydride (686 mg, 18.1 mmol) in methanol (40 mL) was added a solution of 1-ethyl-1H-pyrazole-5-carbaldehyde (1.5 g, 12.1 mmol) in methanol (10 mL) at 0° C. The mixture was stirred for 2.5 hours at room temperature. The solvent was evaporated, water was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic phases were washed with brine and dried over sodium sulfate. After evaporation of solvent, (1-ethyl-1H-pyrazol-5-yl)methanol was obtained as a colorless oil (1.07 g, 70% yield) and used in the next step without further purification; 1H NMR (400 MHz, DMSO-d6): δ 1.31 (t, J=7.2 Hz, 3H), 4.10 (q, J=7.2 Hz, 2H), 4.49 (d, J=5.5 Hz, 2H), 5.25 (t, J=5.5 Hz, 1H), 6.12 (d, J=1.5 Hz, 1H), 7.31 (d, J=1.5 Hz, 1H).
Quantity
686 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(1-ethyl-1H-pyrazol-5-yl)methanol

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